molecular formula C13H19NO B1322491 4-[(4-Methylphenoxy)methyl]piperidine CAS No. 63608-42-4

4-[(4-Methylphenoxy)methyl]piperidine

Cat. No.: B1322491
CAS No.: 63608-42-4
M. Wt: 205.3 g/mol
InChI Key: OIRBFUKKCSYAKX-UHFFFAOYSA-N
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Description

4-[(4-Methylphenoxy)methyl]piperidine is an organic compound with the molecular formula C13H19NO It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylphenoxy)methyl]piperidine typically involves the reaction of 4-methylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-Methylphenol} + \text{Piperidine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methylphenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: The compound can participate in substitution reactions, where the piperidine ring or the phenoxy group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced piperidine derivatives.

Scientific Research Applications

4-[(4-Methylphenoxy)methyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the phenoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylpiperidine: A simpler piperidine derivative with a methyl group on the piperidine ring.

    4-Phenoxypiperidine: A compound with a phenoxy group attached to the piperidine ring.

    4-(4-Chlorophenoxy)methylpiperidine: A derivative with a chlorophenoxy group instead of a methylphenoxy group.

Uniqueness: 4-[(4-Methylphenoxy)methyl]piperidine is unique due to the presence of both a piperidine ring and a 4-methylphenoxy group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The methyl group on the phenoxy ring can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-methylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRBFUKKCSYAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626527
Record name 4-[(4-Methylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63608-42-4
Record name 4-[(4-Methylphenoxy)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63608-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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